![molecular formula C21H14BrClIN3O2 B330199 N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330199.png)
N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes bromine, chlorine, and iodine atoms, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Halogenation: The introduction of bromine and iodine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or N-iodosuccinimide (NIS).
Coupling Reactions: The final step involves coupling the halogenated quinazolinone with 4-chlorophenyl derivatives. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce hydroxyquinazolinones.
科学的研究の応用
Chemistry
In chemistry, N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its halogenated structure makes it a versatile intermediate in various chemical processes.
作用機序
The mechanism of action of N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4-chlorophenyl)-4-oxo-1,4-dihydroquinazoline-3-carboxamide
- N-(6-iodo-2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3-yl)benzamide
- N-(6-bromo-2-(4-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3-yl)benzamide
Uniqueness
N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is unique due to the combination of bromine, chlorine, and iodine atoms in its structure. This tri-halogenated configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C21H14BrClIN3O2 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC名 |
N-[6-bromo-2-(4-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-2-iodobenzamide |
InChI |
InChI=1S/C21H14BrClIN3O2/c22-13-7-10-18-16(11-13)21(29)27(19(25-18)12-5-8-14(23)9-6-12)26-20(28)15-3-1-2-4-17(15)24/h1-11,19,25H,(H,26,28) |
InChIキー |
BDVPMSOXLATVTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)Cl)I |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B330117.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B330118.png)
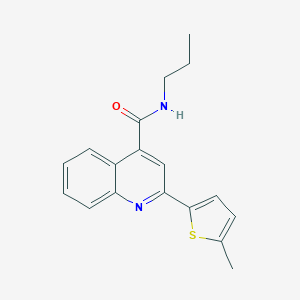
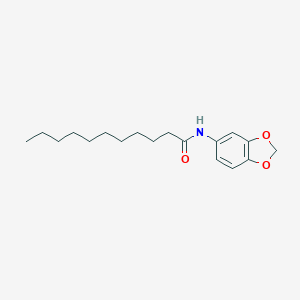
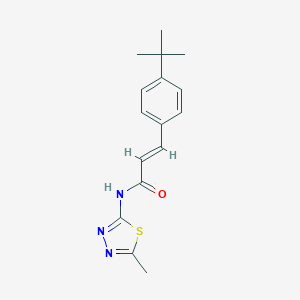
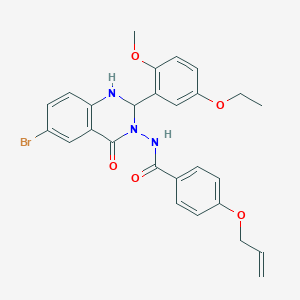
![3-{4-nitrophenyl}-N-{2-[4-(3-{4-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}acrylamide](/img/structure/B330128.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B330129.png)
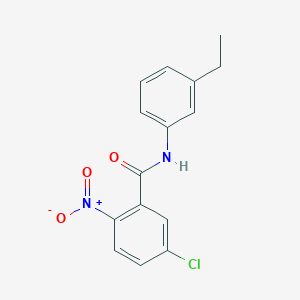
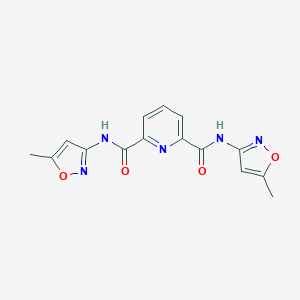
![2-(4-bromophenyl)-N-[2-(4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330133.png)
![2-[5-(benzyloxy)-2-bromophenyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330134.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330137.png)
